molecular formula C14H18N2 B1216737 Cyclindole CAS No. 32211-97-5

Cyclindole

Cat. No.: B1216737
CAS No.: 32211-97-5
M. Wt: 214.31 g/mol
InChI Key: WZXJEMXDECWINY-UHFFFAOYSA-N
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Description

Cyclindole, also known as N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine, is an antipsychotic compound with a tricyclic structure. It was never marketed but has been studied for its potential effects on the central nervous system. This compound acts as a dopamine D2 receptor antagonist, which suggests its potential use in treating psychiatric disorders .

Preparation Methods

Cyclindole can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis might start with an ortho-disubstituted arene precursor, followed by cyclization using transition-metal catalysis or classical methods . Industrial production methods would likely involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Cyclindole undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized using common oxidizing agents, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

Cyclindole exerts its effects primarily by acting as a dopamine D2 receptor antagonist. By binding to these receptors, this compound inhibits the action of dopamine, a neurotransmitter involved in various physiological processes. This inhibition can help alleviate symptoms of psychiatric disorders such as schizophrenia. The molecular targets and pathways involved include the dopamine receptors in the striatum, which play a crucial role in regulating mood and behavior .

Comparison with Similar Compounds

Cyclindole is structurally similar to other tricyclic compounds, such as flucindole and iprindole. its unique combination of functional groups and its specific action as a dopamine D2 receptor antagonist set it apart from these compounds. Similar compounds include:

Properties

CAS No.

32211-97-5

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine

InChI

InChI=1S/C14H18N2/c1-16(2)10-7-8-14-12(9-10)11-5-3-4-6-13(11)15-14/h3-6,10,15H,7-9H2,1-2H3

InChI Key

WZXJEMXDECWINY-UHFFFAOYSA-N

SMILES

CN(C)C1CCC2=C(C1)C3=CC=CC=C3N2

Canonical SMILES

CN(C)C1CCC2=C(C1)C3=CC=CC=C3N2

Synonyms

2,3,4,9-tetrahydro-N,N-dimethyl-1H-carbazole-3-amine
3-(dimethylamino)-1,2,3,4-tetrahydrocarbazole
cyclindole
cyclindole hydrochloride
Win 27,147-2

Origin of Product

United States

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